molecular formula C6H11ClF3NO B6184361 rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans CAS No. 2624109-65-3

rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans

Cat. No. B6184361
CAS RN: 2624109-65-3
M. Wt: 205.6
InChI Key:
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Description

“rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans” is a chemical compound with the molecular formula C6H11ClF3NO . It is a high-quality reference standard used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of this compound is 205.61 . The InChI key, which provides information about the molecular structure, is ZNELXNFCOQHLOB-CRCLSJGQSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties may be available from the manufacturer or supplier.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding exposure, using personal protective equipment, and following proper handling and storage procedures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans involves the conversion of a cyclobutane derivative to the desired product through a series of reactions.", "Starting Materials": [ "1,2-dibromocyclobutane", "trifluoromethylamine", "sodium hydroxide", "hydroxylamine hydrochloride", "acetic acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "1. Conversion of 1,2-dibromocyclobutane to cyclobutene: 1,2-dibromocyclobutane is treated with sodium hydroxide in water to form cyclobutene.", "2. Addition of trifluoromethylamine: Cyclobutene is reacted with trifluoromethylamine in the presence of a catalyst to form the corresponding trifluoromethylcyclobutene.", "3. Hydroxylation: Trifluoromethylcyclobutene is reacted with hydroxylamine hydrochloride in the presence of acetic acid to form the corresponding hydroxylamine derivative.", "4. Quaternization: The hydroxylamine derivative is quaternized with hydrochloric acid to form the desired product, rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans.", "5. Purification: The product is purified by extraction with ethyl acetate and washing with sodium bicarbonate solution." ] }

CAS RN

2624109-65-3

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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